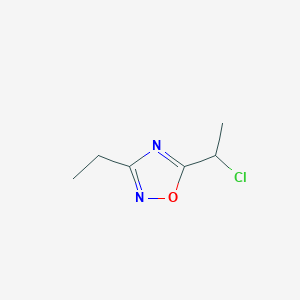
2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a 4-fluorophenyl group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the 4-fluorophenyl group, and subsequent functionalization to introduce the cyclopentyl and acetamide groups. Common reagents used in these steps include organometallic reagents, halogenating agents, and amide coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and amide coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Applications De Recherche Scientifique
2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to produce therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group are known for their enhanced stability and biological activity, making them valuable in medicinal chemistry.
Uniqueness
2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, in particular, may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-7-5-15(6-8-16)17-9-10-19(23-22-17)25-12-11-21-18(24)13-14-3-1-2-4-14/h5-10,14H,1-4,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDCCJXTLPAGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)


![11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2499463.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide](/img/structure/B2499465.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine](/img/structure/B2499469.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2499471.png)
![2-[(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2499473.png)
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)
![2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2499477.png)


